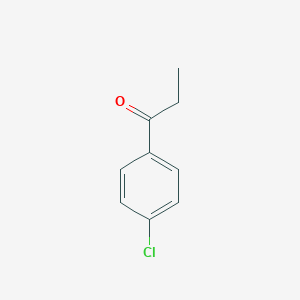

4'-Chloropropiophenone

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCYRBXQAJXJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048203 | |

| Record name | Ethyl 4-chlorophenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6285-05-8 | |

| Record name | 1-(4-Chlorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6285-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006285058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Chloropropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-(4-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4-chlorophenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-chloropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-CHLOROPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26AY8WJA1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Chloropropiophenone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloropropiophenone, identified by the CAS number 6285-05-8 , is an aromatic ketone of significant interest in the fields of organic synthesis and pharmaceutical development.[1][2] Its structure, featuring a chlorophenyl group attached to a propiophenone backbone, makes it a versatile precursor for a variety of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical characterization methods, key applications, and essential safety information, serving as a critical resource for professionals in the chemical and pharmaceutical industries.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid at room temperature.[2][3] A thorough understanding of its properties is fundamental to its application and handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6285-05-8 | [1][3] |

| Molecular Formula | C₉H₉ClO | [1][4] |

| Molecular Weight | 168.62 g/mol | [1][4] |

| Appearance | White to almost white powder or crystal | [2][3] |

| Melting Point | 35-37 °C | [5] |

| Boiling Point | 95-97 °C at 1 mmHg | [5] |

| Synonyms | 4-Chlorophenyl ethyl ketone, p-Chloropropiophenone, 1-(4-chlorophenyl)propan-1-one | [1][3] |

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) group, typically observed in the range of 1680-1665 cm⁻¹. Other significant absorptions include those for aromatic C-H and C=C stretching.[6] A representative IR spectrum is available from various sources.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the molecular structure. While specific chemical shift and coupling constant data can vary slightly with the solvent and instrument, typical values are available in spectral databases.[1][8][9] The ¹H NMR spectrum will show characteristic signals for the ethyl group protons and the aromatic protons. The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbon, the carbons of the ethyl group, and the aromatic carbons.[10]

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of this compound.[11][12] The mass spectrum typically shows a molecular ion peak (M+) and characteristic fragmentation patterns, including major peaks at m/z 139, 111, and 141.[1]

Synthesis of this compound

The most prevalent and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene.

Friedel-Crafts Acylation: Mechanism and Protocol

This electrophilic aromatic substitution reaction involves the acylation of chlorobenzene with propionyl chloride using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Caption: Friedel-Crafts acylation mechanism for this compound synthesis.

-

Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, add chlorobenzene (0.1 mol) and dichloromethane (100 mL) as the solvent.

-

Catalyst Addition: Cool the mixture to 10 °C and slowly add anhydrous aluminum trichloride (0.12 mol) with continuous stirring.

-

Acylating Agent Addition: Add propionyl chloride (0.11 mol) dropwise to the reaction mixture, maintaining the temperature at 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to 25 °C and stir for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of chlorobenzene.

-

Work-up:

-

Once the reaction is complete, quench the reaction by carefully pouring the mixture into a solution of 5% citric acid (100 mL).

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (100 mL) and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation and Purification:

-

Filter to remove the drying agent and concentrate the mother liquor under reduced pressure.

-

The resulting white solid is collected. The crude product can be further purified by recrystallization.

-

This process typically yields this compound with a purity of over 98% (as determined by HPLC).

-

Applications in Industry

This compound is a key intermediate in several industrial sectors due to its reactive nature.

Pharmaceutical Synthesis

It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[2] Its presence in the synthetic pathway of analgesics and anti-inflammatory drugs is particularly noteworthy.[2]

Agrochemicals and Specialty Chemicals

This compound is also utilized in the production of agrochemicals and other fine or specialty chemicals.[2]

Other Industrial Uses

-

Fragrance Industry: It is used in the formulation of fragrances and perfumes.[2]

-

Polymer Chemistry: this compound can act as a photoinitiator in polymerization processes, particularly for UV-cured coatings and adhesives.[2]

Analytical Methods

The purity and concentration of this compound are typically determined using chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound.

-

Gas Chromatography (GC): Given its volatility, GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is an effective analytical tool.[3]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory and personnel safety.

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Classification | Source(s) |

| H302 | Harmful if swallowed | [1][13] |

| H315 | Causes skin irritation | [1][13] |

| H319 | Causes serious eye irritation | [1][13] |

| H317 | May cause an allergic skin reaction | [1][13] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]

-

Ventilation: Use in a well-ventilated area to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[5] Recommended storage temperature is often refrigerated (0-10°C).[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[14]

Toxicological Data

Conclusion

This compound is a compound of considerable industrial and scientific importance. Its well-defined properties and established synthesis routes make it a valuable intermediate for a wide range of applications, most notably in the pharmaceutical sector. A comprehensive understanding of its chemistry, handling, and analytical characterization, as outlined in this guide, is crucial for its safe and effective utilization in research and development. Further studies to fully elucidate its toxicological profile would be beneficial for a complete risk assessment.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]

-

ATB. 4-Chloropropiophenone | C9H9ClO | MD Topology | NMR | X-Ray. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

mzCloud. 4 Chloropropiophenone. [Link]

-

SYNTHETIKA. 4-chloropropiophenone, this compound 99%. [Link]

-

precisionFDA. This compound. [Link]

-

ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

-

University of Calgary. Ch13 - Sample IR spectra. [Link]

-

Animal Health Laboratory. GC/MS-LC/MS multi-residue method. [Link]

-

WebSpectra. IR Absorption Table. [Link]

Sources

- 1. This compound | C9H9ClO | CID 22697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 6285-05-8 | TCI AMERICA [tcichemicals.com]

- 4. GSRS [precision.fda.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. This compound(6285-05-8) IR Spectrum [chemicalbook.com]

- 8. 4-Chloropropiophenone | C9H9ClO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. 3-CHLORO-4'-FLUOROPROPIOPHENONE(347-93-3) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. uoguelph.ca [uoguelph.ca]

- 13. 4-chloropropiophenone, this compound 99% - SYNTHETIKA [synthetikaeu.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 4'-Chloropropiophenone

This guide provides a comprehensive overview of the essential physicochemical properties of 4'-Chloropropiophenone, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's structural and analytical characteristics, offering practical insights and detailed methodologies for its synthesis, purification, and quantitative analysis.

Introduction: A Versatile Ketone in Synthetic Chemistry

This compound, an aromatic ketone, is a pivotal intermediate in the synthesis of a variety of organic compounds.[1] Its structure, featuring a chlorinated phenyl group, makes it a valuable building block in the pharmaceutical and specialty chemical industries.[1] This guide will explore the fundamental properties that underpin its reactivity and utility in diverse synthetic applications.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective use in research and development. These properties dictate its behavior in different solvents and reaction conditions, influencing reaction kinetics, purification strategies, and formulation development.

Structural and General Properties

The structural and general properties of this compound are summarized in the table below, providing a foundational understanding of this compound.

| Property | Value | Source(s) |

| Chemical Name | 1-(4-chlorophenyl)propan-1-one | [2] |

| Synonyms | p-Chloropropiophenone, 4-Chlorophenyl Ethyl Ketone | [2][3] |

| CAS Number | 6285-05-8 | [4] |

| Molecular Formula | C₉H₉ClO | [3][4] |

| Molecular Weight | 168.62 g/mol | [3][4] |

| Appearance | White to off-white or pale yellow crystalline solid | [3][5][6] |

Thermal and Physical Properties

The thermal and physical properties are critical for designing experimental setups, particularly for synthesis and purification processes.

| Property | Value | Source(s) |

| Melting Point | 35-37 °C | [3][5] |

| Boiling Point | 95-97 °C at 1 mmHg; 125-126 °C at 13 mmHg | [3][7] |

| Density | 1.151 g/cm³ | [3][5] |

| Refractive Index | 1.5325-1.5345 | [3][5] |

| Flash Point | >110 °C (>230 °F) | [3][7] |

Solubility Profile

The solubility of this compound is a key factor in selecting appropriate solvents for reactions, extractions, and recrystallization.

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [5][6] |

| Chloroform | Slightly soluble | [6] |

| Methanol | Slightly soluble | [6] |

| Organic Solvents (general) | Soluble in many common organic solvents | [8] |

Synthesis of this compound: A Practical Approach

The most common and efficient method for synthesizing this compound is through the Friedel-Crafts acylation of chlorobenzene with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride.[9] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Reaction Mechanism: The Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich chlorobenzene ring. The chloro group is an ortho-, para- director, leading to a mixture of isomers, with the para-substituted product being the major isomer due to reduced steric hindrance.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. This compound | C9H9ClO | CID 22697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(6285-05-8) IR Spectrum [m.chemicalbook.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. mzCloud – 4 Chloropropiophenone [mzcloud.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.ualberta.ca [chem.ualberta.ca]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to the Solubility of 4'-Chloropropiophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 4'-chloropropiophenone, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2][3] Recognizing the critical role of solubility in process development, purification, and formulation, this document moves beyond rudimentary data to offer a multi-faceted understanding of solvent-solute interactions. We will delve into theoretical predictions, present robust experimental protocols for solubility determination, and discuss the practical implications for laboratory and industrial applications.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to predicting its solubility behavior. This compound is a crystalline solid at room temperature, a characteristic that necessitates careful solvent selection for dissolution.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO | [3] |

| Molecular Weight | 168.62 g/mol | [3] |

| Melting Point | 35-37 °C | [3] |

| Boiling Point | 95-97 °C at 1 mmHg | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Water Solubility | Insoluble | [3] |

| Qualitative Solubility | Slightly soluble in chloroform and methanol | [3] |

The presence of a polar carbonyl group and a relatively nonpolar chlorophenyl ring imparts a moderate polarity to the molecule. This dual character suggests that its solubility will be highly dependent on the specific nature of the organic solvent.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

In the absence of extensive empirical solubility data for this compound, a theoretical approach can provide valuable predictive insights. The Hansen Solubility Parameter (HSP) model is a powerful tool for this purpose. It decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5] The central principle of this model is "like dissolves like," meaning that substances with similar HSP values are more likely to be miscible.

Calculating the Hansen Solubility Parameters of this compound

The HSP for this compound can be estimated using the group contribution method, where the contributions of its constituent functional groups are summed.[6][7][8]

Table 2: Group Contribution Method for HSP Calculation of this compound

| Functional Group | Contribution to δD | Contribution to δP | Contribution to δH |

| -CH₃ | (Value) | (Value) | (Value) |

| -CH₂- | (Value) | (Value) | (Value) |

| Aromatic C-H (4x) | (Value) | (Value) | (Value) |

| Aromatic C-Cl | (Value) | (Value) | (Value) |

| Aromatic C-C=O | (Value) | (Value) | (Value) |

| >C=O (ketone) | (Value) | (Value) | (Value) |

| Total (Calculated) | ~18.5 MPa½ | ~8.0 MPa½ | ~4.5 MPa½ |

Note: The values in this table are estimations based on established group contribution methods. The final calculated values provide a theoretical HSP profile for this compound.

Predicting Solubility in Common Organic Solvents

The "Hansen distance" (Ra) between this compound and a solvent can be calculated to quantify their similarity. A smaller Ra value indicates a higher likelihood of good solubility.

Equation 1: Hansen Distance Calculation

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

Table 3: Predicted Solubility of this compound in Various Organic Solvents based on Hansen Solubility Parameters

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) | Predicted Solubility |

| Acetone | 15.5 | 10.4 | 7.0 | 5.2 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.8 | High |

| Toluene | 18.2 | 1.4 | 2.0 | 6.8 | Moderate |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.1 | High |

| Methanol | 14.7 | 12.3 | 22.3 | 18.8 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 15.2 | Low |

| Heptane | 15.3 | 0.0 | 0.0 | 10.1 | Very Low |

| Water | 15.5 | 16.0 | 42.3 | 39.2 | Insoluble |

Note: This table provides a theoretical prediction of solubility. Experimental verification is crucial.

Experimental Determination of Solubility

While theoretical models offer guidance, empirical determination of solubility is indispensable for accurate process design. The following section outlines a robust, self-validating protocol for measuring the equilibrium solubility of this compound in organic solvents.

Isothermal Equilibrium Method: A Step-by-Step Protocol

This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solid.

Step 1: Preparation of Saturated Solution

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer with a constant temperature bath.

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[9]

Step 2: Phase Separation

-

Cease agitation and allow the vial to stand undisturbed for at least two hours to permit the excess solid to settle.

-

Carefully withdraw the clear supernatant using a syringe.

-

Attach a syringe filter (e.g., 0.45 µm PTFE) to the syringe and dispense a precise volume of the saturated solution into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

Step 3: Quantification of Solute

-

Allow the solvent in the pre-weighed vial to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of this compound.

-

Once the solvent is fully evaporated, reweigh the vial containing the solid residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

Step 4: Calculation of Solubility

-

Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the mass of the dissolved solid and the volume of the solvent used.

Visualizing the Experimental Workflow

Caption: Workflow for the isothermal equilibrium solubility determination method.

Influence of Solvent Properties and Temperature on Solubility

The solubility of this compound is governed by a delicate balance of intermolecular forces and thermodynamic principles.

-

Polarity: As predicted by the HSP model, solvents with a polarity similar to that of this compound are likely to be better solvents. The presence of the ketone group allows for dipole-dipole interactions, while the chlorophenyl ring contributes to van der Waals forces. Solvents that can effectively engage in these interactions will exhibit higher dissolving power.

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the crystal and the energy required to create space for the solute molecules within the solvent.[10]

Practical Applications in Synthesis and Purification

A comprehensive understanding of solubility is paramount for the practical application of this compound in a research and development setting.

Solvent Selection for Synthesis

The synthesis of this compound, often achieved through a Friedel-Crafts acylation of chlorobenzene with propionyl chloride, requires a solvent that can dissolve the reactants and remain inert under the reaction conditions.[1][11] Dichloromethane is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates product isolation.[1][11]

Recrystallization for Purification

Recrystallization is a powerful technique for purifying solid organic compounds. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[12] For aromatic ketones like this compound, a common and effective solvent system is a mixture of a good solvent and a poor solvent.[13]

Table 4: Potential Recrystallization Solvents for this compound

| Solvent System | Rationale |

| Ethanol/Water | This compound is likely soluble in hot ethanol and insoluble in water. Adding water as an anti-solvent to a hot ethanolic solution can induce crystallization upon cooling. |

| Toluene/Heptane | Toluene is a good solvent for aromatic compounds, while heptane is a poor solvent. A mixture of these can be fine-tuned to achieve the desired solubility profile for recrystallization. |

| Acetone/Hexane | Acetone is a good solvent for ketones, and hexane is a nonpolar anti-solvent. This combination is often effective for purifying moderately polar compounds.[13] |

Experimental Protocol for Recrystallization:

-

Dissolve the crude this compound in a minimal amount of the hot "good" solvent.

-

If necessary, perform a hot filtration to remove any insoluble impurities.

-

Slowly add the "poor" solvent (anti-solvent) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

-

Dry the crystals thoroughly to remove any residual solvent.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, addressing the needs of researchers and drug development professionals. By integrating theoretical predictions using Hansen Solubility Parameters with robust experimental protocols, this document equips scientists with the necessary tools to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The principles and methodologies outlined herein are designed to enhance experimental efficiency and contribute to the successful application of this important chemical intermediate.

References

-

American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]

-

American Chemical Society. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. Retrieved from [Link]

-

PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility. Retrieved from [Link]

-

PubMed. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Retrieved from [Link]

-

American Chemical Society. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

American Chemical Society. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

National Institutes of Health. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Retrieved from [Link]

-

DiVA portal. (2005, June 7). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Retrieved from [Link]

-

Bloom Tech. (2025, January 10). How Is this compound Synthesized?. Knowledge. Retrieved from [Link]

-

Knowledge UChicago. (2021, July 30). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Kinam Park. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

-

Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

Quora. (2021, December 12). How do you determine the solubility of a solid?. Retrieved from [Link]

-

MDPI. (n.d.). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Parameters: Solvents | PDF | Ethanol. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

SYNTHETIKA. (n.d.). 4-chloropropiophenone, this compound 99%. Retrieved from [Link]

-

MDPI. (n.d.). Consideration of Hansen solubility parameters. Part 1. Retrieved from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... Retrieved from [Link]

-

YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

-

Preprints.org. (2024, November 13). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Retrieved from [Link]

-

Scribd. (n.d.). Hansen Solubility Parameters Values List | PDF. Retrieved from [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Elsevier. (n.d.). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Retrieved from [Link]

-

RSC Education. (n.d.). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 6285-05-8 [chemicalbook.com]

- 4. 4-chloropropiophenone, this compound 99% - SYNTHETIKA [synthetikaeu.com]

- 5. hansen-solubility.com [hansen-solubility.com]

- 6. kinampark.com [kinampark.com]

- 7. mdpi.com [mdpi.com]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. edu.rsc.org [edu.rsc.org]

- 13. Reagents & Solvents [chem.rochester.edu]

An In-depth Technical Guide to the Physicochemical Properties of 4'-Chloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the melting and boiling points of 4'-Chloropropiophenone (CAS 6285-05-8), a key intermediate in the pharmaceutical and chemical industries.[1] This document synthesizes critically evaluated data with field-proven methodologies for their determination, offering valuable insights for professionals in drug development and chemical synthesis. The protocols detailed herein are designed to ensure accuracy and reproducibility, forming a self-validating system for the characterization of this compound.

Introduction: The Significance of this compound

This compound, also known as 1-(4-chlorophenyl)propan-1-one, is a halogenated aromatic ketone. Its molecular structure, featuring a chlorophenyl group attached to a propanone chain, makes it a versatile precursor in organic synthesis.[2] Specifically, it serves as a crucial building block in the development of various pharmaceuticals, including analgesics and anti-inflammatory agents, as well as in the manufacturing of agrochemicals and specialty fragrances.[2]

The precise determination of its physical properties, such as melting and boiling points, is paramount for several reasons:

-

Purity Assessment: A sharp, well-defined melting point range is a primary indicator of a substance's purity.[3] Impurities typically lead to a depression and broadening of the melting point range.[3]

-

Process Optimization: Knowledge of the boiling point is essential for designing and optimizing purification processes like distillation, as well as for setting appropriate reaction temperatures to ensure safety and efficiency.

-

Material Handling and Storage: Understanding these thermal properties is critical for safe handling, storage, and transportation, as outlined in safety data sheets (SDS).[4][5]

This guide delves into the experimentally determined values for the melting and boiling points of this compound and provides detailed, validated protocols for their verification in a laboratory setting.

Melting Point of this compound

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Reported Melting Point Values

A review of authoritative sources reveals a consensus on the melting point of this compound, with minor variations attributable to experimental conditions and sample purity.

| Melting Point Range (°C) | Purity/Assay | Source(s) |

| 35-37 | lit. | ChemicalBook, Sigma-Aldrich[1][6] |

| 37.30 | 95.00 to 100.00 | The Good Scents Company[7] |

| 34-37 | Not Specified | Unnamed Supplier[8] |

| 35 | >98.0%(GC) | TCI AMERICA[9] |

| 31.0-37.0 | ≥97.5% | Thermo Scientific Chemicals[10] |

| 33-36 | 98% | Fisher Scientific[11][12] |

| 35.00-37.00 | 97% | abcr Gute Chemie[13] |

The slight discrepancies in the reported ranges can be attributed to factors such as the purity of the sample and the specific methodology employed for determination.[3] Generally, a melting point within the range of 33-37°C is considered indicative of high-purity this compound.

Causality Behind Experimental Choices in Melting Point Determination

The choice of a slow, controlled heating rate (approximately 1-2°C per minute) near the expected melting point is a critical experimental parameter. Rapid heating can lead to an inaccurate reading because the heat transfer to the sample may not be in equilibrium with the temperature reading of the thermometer. This can result in a wider and artificially elevated melting point range.

Step-by-Step Protocol for Melting Point Determination

This protocol describes the use of a standard capillary melting point apparatus, a widely accepted and reliable method.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[3] This ensures uniform packing and efficient heat transfer within the capillary tube.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

-

Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.[14] The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Initial Heating (Optional): For an unknown sample, it is often efficient to perform a rapid preliminary heating to determine an approximate melting point range.[3]

-

Accurate Determination: For a precise measurement, start with the apparatus at a temperature at least 15-20°C below the expected melting point.[3]

-

Controlled Heating: Set the heating rate to a slow and steady increase of 1-2°C per minute as the temperature approaches the expected melting point.

-

Observation and Recording:

-

Data Reporting: Report the observed melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.

-

Repeat for Accuracy: For robust data, repeat the determination with a fresh sample in a new capillary tube.[15]

Visualization of the Melting Point Determination Workflow

Sources

- 1. This compound | 6285-05-8 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. almaaqal.edu.iq [almaaqal.edu.iq]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 4′-氯苯丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-chloropropiophenone, 6285-05-8 [thegoodscentscompany.com]

- 8. This compound [yujuechemical.com]

- 9. This compound | 6285-05-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. A11633.22 [thermofisher.cn]

- 11. This compound, 98% | Fisher Scientific [fishersci.ca]

- 12. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. AB132753 | CAS 6285-05-8 – abcr Gute Chemie [abcr.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. davjalandhar.com [davjalandhar.com]

A Comprehensive Spectroscopic Guide to 4'-Chloropropiophenone for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4'-chloropropiophenone (CAS No. 6285-05-8), a key intermediate in the synthesis of various pharmaceuticals and organic compounds. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation in research and development settings. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and comparative analysis with the parent compound, propiophenone.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₉H₉ClO, is an aromatic ketone. Its structure, featuring a 4-chlorophenyl group attached to a propanoyl moiety, gives rise to a distinct and interpretable spectroscopic fingerprint. The presence of various functional groups, including a carbonyl group, an aromatic ring, and an ethyl chain, as well as the influence of the electron-withdrawing chlorine atom, are all clearly delineated in its NMR, IR, and MS spectra.

Molecular Structure of this compound

A 2D representation of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the ethyl group and the aromatic protons. The electron-withdrawing nature of the carbonyl group and the chlorine atom significantly influences the chemical shifts of adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.2 | Triplet | 3H | -CH₃ |

| ~3.0 | Quartet | 2H | -CH₂- |

| ~7.4 | Doublet | 2H | Ar-H (ortho to Cl) |

| ~7.9 | Doublet | 2H | Ar-H (ortho to C=O) |

Interpretation:

-

The triplet at approximately 1.2 ppm is assigned to the methyl (-CH₃) protons. The signal is split into a triplet by the two adjacent methylene protons.

-

The quartet at around 3.0 ppm corresponds to the methylene (-CH₂-) protons. This signal is split into a quartet by the three neighboring methyl protons. The downfield shift compared to a typical alkane is due to the deshielding effect of the adjacent carbonyl group.

-

The aromatic region displays a classic AA'BB' system, often appearing as two distinct doublets for a para-substituted benzene ring. The doublet at approximately 7.4 ppm is attributed to the aromatic protons ortho to the chlorine atom.

-

The doublet at a more downfield position, around 7.9 ppm , is assigned to the aromatic protons ortho to the electron-withdrawing carbonyl group. This significant downfield shift is a direct consequence of the deshielding effect of the carbonyl function.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~8.5 | -CH₃ |

| ~31.8 | -CH₂- |

| ~129.0 | Ar-C (ortho to Cl) |

| ~129.7 | Ar-C (ortho to C=O) |

| ~135.4 | Ar-C (ipso-C=O) |

| ~139.6 | Ar-C (ipso-Cl) |

| ~199.0 | C=O |

Interpretation:

-

The aliphatic carbons of the ethyl group appear at the most upfield positions, with the methyl carbon (-CH₃) at approximately 8.5 ppm and the methylene carbon (-CH₂-) at around 31.8 ppm .

-

The aromatic region shows four distinct signals due to the para-substitution pattern. The carbons ortho to the chlorine (~129.0 ppm) and ortho to the carbonyl group (~129.7 ppm) are observed.

-

The two quaternary aromatic carbons, the one bearing the carbonyl group (ipso-C=O, ~135.4 ppm ) and the one bonded to the chlorine atom (ipso-Cl, ~139.6 ppm ), are also clearly distinguishable.

-

The carbonyl carbon (C=O) is the most deshielded, appearing at a characteristic downfield chemical shift of approximately 199.0 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3060 | Aromatic C-H Stretch |

| ~2980 | Aliphatic C-H Stretch |

| ~1680 | C=O Stretch (Ketone) |

| ~1590, ~1485 | Aromatic C=C Stretch |

| ~1090 | C-Cl Stretch |

| ~830 | p-Substituted Benzene C-H Bend |

Interpretation:

-

The most prominent feature in the IR spectrum is the strong, sharp absorption at approximately 1680 cm⁻¹ , which is characteristic of the C=O stretching vibration of an aromatic ketone.

-

The region above 3000 cm⁻¹ shows weak to medium bands corresponding to **aromatic C-H stretching (~3060 cm⁻¹) **, while the bands just below 3000 cm⁻¹ are due to aliphatic C-H stretching (~2980 cm⁻¹) of the ethyl group.

-

The characteristic aromatic C=C stretching vibrations are observed as a pair of bands around 1590 cm⁻¹ and 1485 cm⁻¹ .

-

The C-Cl stretching vibration gives rise to a moderate absorption at approximately 1090 cm⁻¹ .

-

A strong band around 830 cm⁻¹ is indicative of the out-of-plane C-H bending of a para-substituted benzene ring .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. The electron ionization (EI) mass spectrum of this compound exhibits a clear molecular ion peak and several characteristic fragment ions.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 168/170 | [M]⁺ (Molecular Ion) |

| 139/141 | [M - C₂H₅]⁺ |

| 111/113 | [ClC₆H₄]⁺ |

| 75 | [C₆H₃]⁺ |

Interpretation of Fragmentation:

The fragmentation of this compound is primarily driven by the cleavage of bonds adjacent to the carbonyl group.

Major fragmentation pathways of this compound in EI-MS.

-

Molecular Ion ([M]⁺): The molecular ion peak is observed at m/z 168, with a characteristic isotopic peak at m/z 170 (M+2) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

Loss of an Ethyl Radical: The most significant fragmentation pathway is the alpha-cleavage, involving the loss of an ethyl radical (•C₂H₅) to form the highly stable 4-chlorobenzoyl cation at m/z 139/141 . This is often the base peak in the spectrum.

-

Loss of Carbon Monoxide: The 4-chlorobenzoyl cation can further fragment by losing a neutral carbon monoxide (CO) molecule, resulting in the formation of the 4-chlorophenyl cation at m/z 111/113 .

-

Other Fragments: A smaller peak at m/z 75 can be attributed to the loss of chlorine from the 4-chlorophenyl cation.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following general experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: -10 to 220 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation delay: 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder and press into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry

-

Instrumentation: Employ a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector temperature: 250 °C.

-

Oven program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: 40-400 amu.

-

Source temperature: 230 °C.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable reference for the characterization of this compound. The distinct signals in the ¹H and ¹³C NMR spectra, the characteristic absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively offer a robust analytical toolkit for scientists and researchers in the pharmaceutical and chemical industries. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural verification and purity assessment of this important chemical intermediate.

References

understanding the synthesis mechanism of 4'-Chloropropiophenone

An In-depth Technical Guide to the Synthesis Mechanism of 4'-Chloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate, extensively utilized in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] Its molecular architecture, featuring a chlorinated phenyl ring coupled with a propiophenone moiety, offers a versatile platform for synthetic modifications.[2][3] This guide provides a comprehensive technical overview of the predominant synthesis mechanism for this compound, the Friedel-Crafts acylation. It delves into the underlying chemical principles, offers field-proven insights into experimental choices, and presents a detailed, self-validating protocol for its synthesis. Furthermore, this document explores an alternative synthetic route and provides a comparative analysis to aid researchers in methodology selection.

Introduction: The Significance of this compound

This compound (CAS 6285-05-8) is a crystalline solid with a melting point of 35-37 °C.[4] Its importance in the pharmaceutical and chemical industries cannot be overstated. It serves as a crucial building block in the synthesis of numerous compounds, including analgesics and anti-inflammatory agents.[2] The presence of the chlorine atom on the phenyl ring and the ketone functional group are key to its reactivity, allowing for a range of subsequent chemical transformations.[3][5] This guide will focus on the most common and industrially significant method of its preparation: the Friedel-Crafts acylation of chlorobenzene.

The Core Synthesis Mechanism: Friedel-Crafts Acylation

The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of chlorobenzene with propanoyl chloride.[3][6] This reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic chemistry.[7][8] The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3][7]

The overall reaction can be summarized as follows:

Chlorobenzene + Propanoyl Chloride --(AlCl₃)--> this compound + HCl

Mechanistic Deep Dive: A Step-by-Step Analysis

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism.[8][9] Understanding each step is critical for optimizing reaction conditions and ensuring a high yield of the desired product.

Step 1: Formation of the Acylium Ion Electrophile

The reaction is initiated by the interaction between the Lewis acid catalyst (AlCl₃) and the acylating agent (propanoyl chloride).[3][8] The aluminum chloride coordinates with the chlorine atom of the propanoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This results in the formation of a highly reactive and resonance-stabilized acylium ion (CH₃CH₂CO⁺).[8][9] This acylium ion is the key electrophile that will attack the aromatic ring.[7]

Step 2: Electrophilic Attack on the Aromatic Ring

The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion.[7][8] This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base (often the AlCl₄⁻ complex formed in the first step) abstracts a proton from the carbon atom bearing the new acyl group.[8] This deprotonation event restores the aromaticity of the benzene ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst along with the formation of HCl.[8][9]

Directing Effects and Regioselectivity

The chlorine atom on the chlorobenzene ring is a deactivating but ortho, para-directing group.[7][10] This means that while it makes the ring less reactive towards electrophilic attack compared to benzene, it directs the incoming electrophile to the positions ortho and para to itself.[10] In the synthesis of this compound, the major product is the para-substituted isomer due to steric hindrance at the ortho positions from the chlorine atom.[7]

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of this compound via Friedel-Crafts acylation. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| Chlorobenzene | 112.56 | 11.26 g (10.2 mL) | 0.1 | >99% |

| Propanoyl chloride | 92.52 | 10.18 g (9.2 mL) | 0.11 | >98% |

| Anhydrous Aluminum Chloride | 133.34 | 16.0 g | 0.12 | >99% |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous |

| 5% Citric Acid Solution | - | 100 mL | - | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - | - |

| Saturated Brine Solution | - | 100 mL | - | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (16.0 g, 0.12 mol) and anhydrous dichloromethane (100 mL).[6]

-

Cooling: Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

-

Addition of Reactants: Add chlorobenzene (11.26 g, 0.1 mol) to the stirred suspension.[6] Subsequently, add propanoyl chloride (10.18 g, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.[6]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (around 25 °C) and stir for an additional 2 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete (as indicated by the consumption of chlorobenzene), carefully and slowly pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL) in a beaker with vigorous stirring. This will hydrolyze the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all organic layers.

-

Washing: Wash the combined organic layer sequentially with 5% citric acid solution (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with saturated brine solution (100 mL).[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

-

Purification and Characterization: The resulting crude product can be purified by recrystallization from a suitable solvent like pentane or a mixture of ethanol and water to yield a white to off-white crystalline solid.[11] The purity can be confirmed by High-Performance Liquid Chromatography (HPLC) and the structure can be verified by spectroscopic methods (¹H NMR, ¹³C NMR, IR). The expected melting point is 35-37 °C.[4][6]

Visualization of the Synthesis Mechanism

The following diagram illustrates the key steps in the Friedel-Crafts acylation for the synthesis of this compound.

Caption: Friedel-Crafts acylation mechanism for this compound synthesis.

Alternative Synthesis Route: From p-Chlorobenzoic Acid

An alternative method for the synthesis of this compound involves the reaction of p-chlorobenzoic acid with propionic acid in the presence of a catalyst, followed by decarboxylation at a high temperature.[12][13]

p-Chlorobenzoic Acid + Propionic Acid --(Catalyst, Heat)--> this compound + CO₂ + H₂O

This method avoids the use of propanoyl chloride and aluminum chloride but requires significantly higher reaction temperatures (condensation around 140 °C and decarboxylation at 280-285 °C).[12][13] While this route can achieve high yields (over 86%), the harsh conditions may not be suitable for all laboratory settings.[13]

Data Presentation: A Comparative Overview

| Parameter | Friedel-Crafts Acylation | p-Chlorobenzoic Acid Route |

| Primary Reactants | Chlorobenzene, Propanoyl Chloride[3] | p-Chlorobenzoic Acid, Propionic Acid[12][13] |

| Catalyst | Lewis Acid (e.g., AlCl₃)[3] | Iron powder (as an example)[13] |

| Reaction Temperature | 0-25 °C[6] | 140-285 °C[12][13] |

| Typical Yield | High (can be >95%)[6] | High (reported >86%)[13] |

| Key Advantages | Mild reaction conditions, well-established | Avoids corrosive acyl chlorides and AlCl₃ |

| Key Disadvantages | Stoichiometric amounts of corrosive Lewis acid | Very high temperatures, potential for side reactions |

Conclusion

The Friedel-Crafts acylation of chlorobenzene stands as the most robust and widely adopted method for the synthesis of this compound. Its well-understood mechanism, high yields, and mild reaction conditions make it a preferred choice for both laboratory-scale synthesis and industrial production. The detailed protocol provided in this guide offers a reliable framework for researchers to achieve a high purity of the final product. While alternative routes exist, they often present challenges in terms of reaction conditions that may limit their practical application. A thorough understanding of the synthesis mechanism is paramount for any scientist or professional working with this important chemical intermediate, enabling them to troubleshoot, optimize, and innovate in their synthetic endeavors.

References

-

Bloom Tech. (2025, January 10). How Is this compound Synthesized? Knowledge. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Vedantu. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. [Link]

-

SYNTHETIKA. 4-chloropropiophenone, this compound 99%. [Link]

-

JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. [Link]

- Google Patents.

-

LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Quora. (2021, April 13). What happens when chlorobenzene undergoes Friese Craft's alkylation?[Link]

-

ChemBK. This compound. [Link]

-

Autech. (2025, October 6). The Crucial Role of this compound in Modern Pharmaceutical Synthesis. [Link]

-

National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways and Applications of 3-Chloropropiophenone. [Link]

- Google Patents.

-

National Institutes of Health. This compound. [Link]

-

ResearchGate. Study on synthesis of m-chloropropiophenone from m-chlorobenzoic acid and propionic acid. [Link]

-

National Institutes of Health. 3-Chloropropiophenone. [Link]

- Google Patents. EP0111863A1 - Process for the production of beta,4-dichloro-propiophenone.

-

Curriculum Press. Organic Synthesis Routes. [Link]

- Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. This compound | 6285-05-8 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. byjus.com [byjus.com]

- 9. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 10. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]

- 11. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. CN101805250A - Preparation method of p-chloropropiophenone - Google Patents [patents.google.com]

4'-Chloropropiophenone: A Versatile Ketone Intermediate and its Critical Role in Industrial Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

4'-Chloropropiophenone (CAS No: 6285-05-8) is an aromatic ketone that has emerged as a cornerstone intermediate in various sectors of the chemical industry.[1] Its strategic importance is primarily derived from its unique molecular architecture: a propiophenone backbone featuring a chlorine atom at the para-position of the phenyl ring.[2] This structure provides two highly reactive sites—the carbonyl group and the chlorinated aromatic ring—making it an exceptionally versatile building block for complex organic synthesis.[2][3] This guide delves into the core industrial applications of this compound, with a primary focus on its pivotal role in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals. We will explore the fundamental synthesis of this intermediate via Friedel-Crafts acylation, provide detailed protocols for its conversion into high-value products like the antidepressant Bupropion, and discuss its applications in polymer science and other specialty chemical manufacturing.[3][4][5]

Introduction: The Strategic Value of a Chlorinated Ketone

In the landscape of industrial organic synthesis, the selection of starting materials is paramount to ensuring efficiency, scalability, and cost-effectiveness.[3] this compound, also known as 4-chlorophenyl ethyl ketone, serves as an exemplary model of a versatile intermediate.[5][6] Its value lies not just in its reactivity but also in the specific structural motifs it introduces into a target molecule. The chlorophenyl group is a common feature in many biologically active compounds, influencing factors such as metabolic stability and binding affinity. The propiophenone side chain offers a reactive handle for a multitude of chemical transformations, including halogenation, reduction, and amination, which are fundamental steps in the construction of complex APIs.[3][7] Consequently, this compound is indispensable in the production of certain antidepressants, anti-inflammatory drugs, and pesticides.[3][5][8]

Physicochemical Properties and Specifications

A thorough understanding of a chemical's properties is critical for its safe handling, storage, and application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 6285-05-8 | [5][6] |

| Molecular Formula | C₉H₉ClO | [5][6][9] |

| Molecular Weight | 168.62 g/mol | [5][6][9] |

| Appearance | Off-white to yellow crystalline solid | [5][8] |

| Melting Point | 34-37 °C | [8] |

| Boiling Point | 95-97 °C @ 1 mmHg | [10] |

| Purity (Typical) | ≥ 99% (GC) | [5][11] |

| Synonyms | p-Chloropropiophenone, 1-(4-chlorophenyl)propan-1-one, Ethyl p-chlorophenyl ketone | [5][6] |

Core Synthesis Methodology: Friedel-Crafts Acylation

The most prevalent industrial method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene.[2] This classic electrophilic aromatic substitution reaction is favored for its high efficiency and the use of readily available starting materials.[2][12]

Reaction Mechanism and Rationale

The reaction proceeds by activating propionyl chloride with a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][13] The AlCl₃ coordinates to the carbonyl oxygen of the propionyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic, resonance-stabilized acylium ion.[2][13] The electron-rich chlorobenzene ring then acts as a nucleophile, attacking the acylium ion.[2] The chlorine substituent on the benzene ring is an ortho-, para-director; therefore, the acylation occurs predominantly at the para-position due to reduced steric hindrance, yielding the desired this compound product.[2] A stoichiometric amount of AlCl₃ is necessary because the catalyst complexes with the resulting ketone product, deactivating it for the reaction.[12]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical literature.[14]

-

Reactor Setup: Charge a dry, inert gas-purged glass reactor with anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent such as dichloromethane.[2][14]

-

Cooling: Cool the stirred suspension to 10°C using an external cooling bath. This is crucial to control the exothermic nature of the reaction and prevent side reactions.

-

Reactant Addition: Slowly add propionyl chloride (1.1 equivalents) dropwise to the reactor, maintaining the temperature at 10°C.[14]

-

Substrate Addition: Add chlorobenzene (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature (25°C) and stir for approximately 2 hours.[14] The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly pouring it into a vessel containing crushed ice and 5% citric acid.[14] This hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers.

-

Workup: Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution and saturated brine to remove acidic impurities and salts.[14]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.[14]

-

Purification: The resulting white solid can be further purified by recrystallization or distillation to achieve high purity (e.g., >98.9%).[14] A typical yield for this process is around 96.5%.[14]

Core Industrial Applications

The versatility of this compound makes it a valuable precursor in several high-value industrial domains.

Pharmaceutical Synthesis

This compound is a critical building block for a range of APIs, particularly those targeting the central nervous system.[3]

Bupropion is a widely prescribed antidepressant and smoking cessation aid.[3] Its synthesis prominently features this compound (or its meta-isomer, 3'-chloropropiophenone) as the key starting material.[3][7][15] The synthesis involves two primary transformations of the propiophenone side chain: α-bromination followed by nucleophilic substitution with t-butylamine.[7][15]

Experimental Protocol: Synthesis of Bupropion Hydrochloride

This protocol is a generalized representation of modern, scalable processes that often replace hazardous reagents like liquid bromine with safer alternatives like N-Bromosuccinimide (NBS).[7][15]

-

α-Bromination:

-

Charge a reactor with m-chloropropiophenone (1.0 eq), N-Bromosuccinimide (NBS, ~1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA).[15] The reaction can be run in a minimal amount of a solvent like acetonitrile or even under solvent-free conditions.[7][15]

-

Heat the mixture to 60-65°C and stir for 1-2 hours until TLC indicates complete consumption of the starting material.[15] This step yields the key intermediate, m-chloro-α-bromopropiophenone.[7]

-

-

Amination (Nucleophilic Substitution):

-

Salt Formation and Isolation:

-

After the reaction is complete, perform an aqueous workup to remove byproducts. The organic layer containing the bupropion base is separated.[7]

-

Cool the organic solution to 0-10°C and add a solution of hydrochloric acid in isopropyl alcohol (IPA-HCl) until the pH is acidic (~2).[16]

-

The Bupropion Hydrochloride salt will precipitate out of the solution. Stir for an hour to ensure complete crystallization.[16]

-

Isolate the final API product by filtration, wash with a cold solvent, and dry under vacuum.[7] This improved process can achieve an overall yield of around 75%.[7]

-

-

Lorcaserin/Rimonabant: this compound is a documented intermediate for synthesizing α-bromo-4'-chloropropiophenone, a key precursor for weight-loss drugs like Lorcaserin and Rimonabant.[8][17][18]

-

Analgesics and Anti-inflammatory Agents: The compound serves as a starting point for various non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics, where the chlorophenyl moiety is a common structural feature.[5][11][19]

Agrochemical Synthesis

The structural features of this compound are also valuable in creating effective crop protection agents.[4]

-

Insecticides/Acaricides: It is used in the synthesis of products like thiamethoxam and hexythiazox.[8][17] For instance, in one patented method for thiamethoxam, this compound is first converted to a ketoxime, which then undergoes a series of reductions, cyclizations, and oxidations to build the final complex molecule.[8] This highlights its role as a foundational scaffold upon which more complex functionality is built.

Polymer and Material Science

Beyond life sciences, this compound has found a niche in polymer chemistry.

-

Photoinitiator: It functions as a photoinitiator in polymerization processes, particularly for UV-cured coatings and adhesives.[5][11] Upon exposure to UV light, the molecule can absorb energy and generate reactive species (radicals) that initiate the polymerization chain reaction of monomers, leading to rapid curing and hardening of the material. This application is crucial in industries requiring fast and efficient coating and bonding solutions.

Safety and Handling

This compound is classified as an irritant. Standard laboratory and industrial hygiene practices should be followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and lab coats. It should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Store in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound is far more than a simple chemical commodity; it is a strategic enabler of innovation in multiple high-tech industries. Its well-defined reactivity and versatile structure have secured its role in the large-scale production of essential medicines and agrochemicals.[3][4] Future research will likely focus on developing greener synthetic routes to this compound itself, perhaps utilizing novel catalysts to reduce waste and energy consumption. Furthermore, its utility as a scaffold in medicinal chemistry ensures it will remain a relevant building block for the discovery of new therapeutic agents for years to come. The continued demand for the high-value products derived from this intermediate guarantees its sustained industrial importance.

References

-

Bloom Tech. (2025, January 13). Is this compound used in pharmaceutical applications?3

-

Ningbo Inno Pharmchem Co., Ltd. This compound: A Critical Component in Agrochemical Intermediate Production. 4

-

Bloom Tech. (2025, January 10). How Is this compound Synthesized?2

-

Chem-Impex. This compound. 5

-

Guidechem. (2020, March 2). What is the background and overview of this compound?8

-

Crooks, P. A., et al. (2010). Convenient and Scalable Process for the Preparation of Bupropion Hydrochloride via Efficient Bromination of m-Chloropropiophenone. Organic Process Research & Development. 20

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 6). The Crucial Role of this compound in Modern Pharmaceutical Synthesis. 21

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 10). This compound: A Versatile Organic Intermediate for Pharmaceutical and Specialty Chemical Synthesis. 11

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of this compound in Modern Pharmaceutical Synthesis. 22

-

Synthetika. 4-chloropropiophenone, this compound 99%. 23

-

ChemicalBook. (2023, August 13). This compound Chemical Properties,Uses,Production. Link

-

Google Patents. (2009). US20090012328A1 - Process for preparing bupropion hydrochloride. Link

-

Zhishang Chemical. Best this compound CAS 6285-05-8. 17

-

Shaanxi Bloom Tech Co., Ltd. This compound CAS 6285-05-8. 10

-

Taylor & Francis Online. (2010, May 6). Convenient and Scalable Process for the Preparation of Bupropion Hydrochloride via Efficient Bromination of m-Chloropropiophenone with N-Bromosuccinimide. Link

-

Google Patents. (2010). CN101805250A - Preparation method of p-chloropropiophenone. Link

-

King Life Sciences. 4'-Chloro propiophenone. Link

-

Google Patents. (2008). WO2008099418A2 - An improved process for preparing bupropion hydrochloride. Link

-

PubChem - NIH. This compound. Link

-

ChemicalBook. This compound synthesis. Link

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Link

-

Sigma-Aldrich. Friedel–Crafts Acylation. Link

-

precisionFDA. This compound. Link

Sources

- 1. This compound | 6285-05-8 [chemicalbook.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]